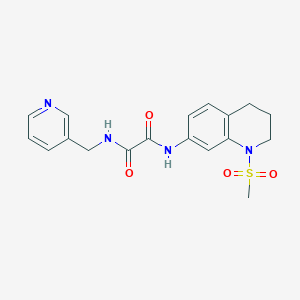![molecular formula C16H18N4O3S2 B2415441 1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1209533-69-6](/img/structure/B2415441.png)
1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is a derivative of N-(thiazol-2-yl)benzenesulfonamides. These molecules are known for their antibacterial activity and have been synthesized as part of research into hybrid antimicrobials .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of this specific compound is not explicitly mentioned in the available resources.Scientific Research Applications
Carbonic Anhydrase Inhibitors
Research on metal complexes of heterocyclic sulfonamide, a structural relative of the specified compound, has shown strong inhibitory properties against human carbonic anhydrase isoenzymes. These complexes have been synthesized and characterized, revealing potent inhibitory effects on the hydratase and esterase activities of these isoenzymes, surpassing the activity of both the parent ligand and acetazolamide, a standard inhibitor. This indicates potential applications in developing treatments for conditions where inhibition of carbonic anhydrase is beneficial (Büyükkıdan et al., 2013).
Antimicrobial and Antitubercular Agents
A series of sulfonyl derivatives related to the compound demonstrated moderate to significant antibacterial and antifungal activities. Notably, some derivatives showcased excellent antitubercular molecules against Mycobacterium tuberculosis H37Rv, presenting a promising avenue for the development of new treatments against bacterial and fungal infections, as well as tuberculosis (Kumar et al., 2013).
Heterocyclic Chemistry Innovations
The compound's structural analogues have been used in the efficient, microwave-mediated synthesis of diverse benzothiazole- and benzimidazole-based heterocycles. These synthesized heterocycles, including novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, are crucial for advancing synthetic methodologies in heterocyclic chemistry. They serve as building blocks for creating compounds with potential biological activities, highlighting the versatility and significance of such structural frameworks in drug discovery and development (Darweesh et al., 2016).
Insecticidal Activity
Pyrazole methanesulfonates, structurally related to the compound of interest, have been designed and evaluated for insecticidal activity. These compounds, particularly amides formed from amines with α-branching, showed significant insecticidal activity with low levels of acute mammalian toxicity, opening avenues for the development of safer insecticidal agents (Finkelstein & Strock, 1997).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been investigated for their antiproliferative activities against various cancer cell lines. Some synthesized compounds exhibited promising antitumor activity, highlighting the potential of such molecules in cancer therapy research. This suggests that the structure of the specified compound could be explored further for antiproliferative properties (Mert et al., 2014).
properties
IUPAC Name |
5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-9(2)20-13(7-10(3)19-20)15(21)18-16-17-12-6-5-11(25(4,22)23)8-14(12)24-16/h5-9H,1-4H3,(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUCXKPCYPELBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)
![(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2415359.png)
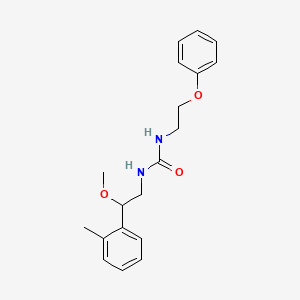
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2415362.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2415364.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)
![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)
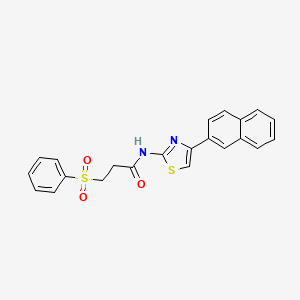
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)
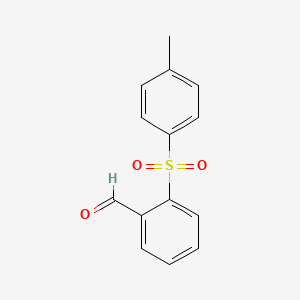
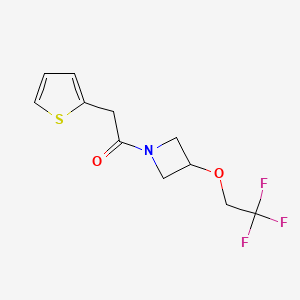
![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)
